5-(3-methyl-3H-diazirin-3-yl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-methyl-3H-diazirin-3-yl)pentanoic acid is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol . It is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms. This compound is often used in biochemical research due to its photo-crosslinking properties.
Vorbereitungsmethoden
The synthesis of 5-(3-methyl-3H-diazirin-3-yl)pentanoic acid typically involves the formation of the diazirine ring followed by the attachment of the pentanoic acid chain. One common synthetic route includes the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
5-(3-methyl-3H-diazirin-3-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the diazirine ring to other functional groups.
Substitution: The diazirine ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(3-methyl-3H-diazirin-3-yl)pentanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its photo-crosslinking properties make it valuable for studying protein-protein interactions, mapping active sites in enzymes, and investigating cellular processes. In industry, it is used in the development of new materials and as a tool for studying complex biochemical pathways .
Wirkmechanismus
The mechanism of action of 5-(3-methyl-3H-diazirin-3-yl)pentanoic acid involves the activation of the diazirine ring upon exposure to UV light. This activation leads to the formation of a highly reactive carbene intermediate, which can form covalent bonds with nearby molecules. This property is exploited in photo-crosslinking experiments to capture transient interactions and study molecular dynamics .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(3-methyl-3H-diazirin-3-yl)pentanoic acid include:
3-(3-methyl-3H-diazirin-3-yl)propanoic acid: Another diazirine-containing compound used for photo-crosslinking.
2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate: A derivative used in biochemical research.
DiAzK: A compound with similar photo-crosslinking properties. The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability compared to other diazirine-containing compounds.
Eigenschaften
CAS-Nummer |
25080-63-1 |
---|---|
Molekularformel |
C7H12N2O2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
5-(3-methyldiazirin-3-yl)pentanoic acid |
InChI |
InChI=1S/C7H12N2O2/c1-7(8-9-7)5-3-2-4-6(10)11/h2-5H2,1H3,(H,10,11) |
InChI-Schlüssel |
KYSOOSILWHMRGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N=N1)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.